molecular formula C11H15NO3 B12550110 3-Hydroxyphenyl diethylcarbamate CAS No. 143643-69-0

3-Hydroxyphenyl diethylcarbamate

Cat. No.: B12550110
CAS No.: 143643-69-0
M. Wt: 209.24 g/mol
InChI Key: QOOVQUCIMTWZHA-UHFFFAOYSA-N
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Description

3-Hydroxyphenyl diethylcarbamate is an organocarbamate compound characterized by a phenyl ring substituted with a hydroxyl group at the 3-position and a diethylcarbamate moiety (-O(CO)N(CH₂CH₃)₂). It is structurally related to other aryl carbamates, which are widely studied for their applications in medicinal chemistry and materials science. Ethyl (3-hydroxyphenyl) carbamate, a variant with an ethyl ester group, was identified in P. guineense extracts and exhibited the highest retention time in chromatographic analyses, suggesting distinct physicochemical properties compared to other phenyl carbamates .

Properties

IUPAC Name

(3-hydroxyphenyl) N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-12(4-2)11(14)15-10-7-5-6-9(13)8-10/h5-8,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOVQUCIMTWZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566378
Record name 3-Hydroxyphenyl diethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143643-69-0
Record name 3-Hydroxyphenyl diethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyphenyl diethylcarbamate typically involves the reaction of 3-hydroxyphenol with diethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of 3-Hydroxyphenyl diethylcarbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyphenyl diethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbamate moiety can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-oxo-phenyl diethylcarbamate.

    Reduction: Formation of 3-hydroxyphenyl ethylamine.

    Substitution: Formation of various substituted carbamates depending on the reagent used.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxyphenyl diethylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs of 3-hydroxyphenyl diethylcarbamate and their properties:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Data Reference
3-Hydroxyphenyl diethylcarbamate C₁₁H₁₅NO₃ 209.24 -OH (3-position), -O(CO)N(CH₂CH₃)₂ Retention time: High in GC-MS
Methyl (3-hydroxyphenyl) carbamate C₈H₉NO₃ 167.16 -OH (3-position), -O(CO)OCH₃ GHS classification: Warning (skin/respiratory hazards)
3-Bromophenyl diethylcarbamate C₁₁H₁₄BrNO₂ 272.14 -Br (3-position), -O(CO)N(CH₂CH₃)₂ Synthetic yield: ~74% via Suzuki coupling
3-Acetylphenyl dimethylcarbamate C₁₁H₁₃NO₃ 207.23 -COCH₃ (3-position), -O(CO)N(CH₃)₂ Computed logP: 1.2; High lipophilicity
Ethyl (3-hydroxyphenyl) carbamate C₉H₁₁NO₃ 181.19 -OH (3-position), -O(CO)OCH₂CH₃ Highest retention time in P. guineense
3-Hydroxy-2-phenylpropyl carbamate C₁₀H₁₃NO₃ 195.22 -OH (3-position), propyl chain with phenyl CAS: 25451-53-0; Used in felbamate analogs
Key Observations:
  • Substituent Effects : The diethylcarbamate group confers higher molecular weight and lipophilicity compared to methyl or ethyl carbamates. Bromine substitution (as in 3-bromophenyl diethylcarbamate) increases molecular weight and may enhance electrophilic reactivity .
  • Retention Behavior : Ethyl (3-hydroxyphenyl) carbamate’s high retention time in GC-MS suggests strong interactions with stationary phases, likely due to hydrogen bonding from the hydroxyl group .
Enzyme Inhibition (BuChE)

Diethylcarbamate-containing compounds, such as those in , bind to butyrylcholinesterase (BuChE) via:

  • π–π stacking with Trp82 in the catalytic anionic site (CAS).
  • Hydrogen bonding with His438 of the catalytic triad .

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